molecular formula C8H14O4 B12310929 3-(Methoxymethyl)oxane-3-carboxylic acid

3-(Methoxymethyl)oxane-3-carboxylic acid

Cat. No.: B12310929
M. Wt: 174.19 g/mol
InChI Key: HRONHVZZMYFBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)oxane-3-carboxylic acid (CAS: 1566654-21-4) is a bicyclic carboxylic acid featuring a six-membered oxane (tetrahydropyran) ring substituted at the 3-position with a methoxymethyl group (-CH₂-O-CH₃) and a carboxylic acid (-COOH) moiety. Its molecular formula is C₇H₁₂O₄, with a molecular weight of 160.17 g/mol . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and polymer chemistry due to its dual functional groups, which enable diverse derivatization pathways.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

3-(methoxymethyl)oxane-3-carboxylic acid

InChI

InChI=1S/C8H14O4/c1-11-5-8(7(9)10)3-2-4-12-6-8/h2-6H2,1H3,(H,9,10)

InChI Key

HRONHVZZMYFBGE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCOC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)oxane-3-carboxylic acid typically involves the reaction of oxane derivatives with methoxymethyl reagents under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 3-(Methoxymethyl)oxane-3-carboxylic acid may involve large-scale chemical reactors and optimized processes to maximize efficiency and minimize costs. The use of advanced technologies and automation can further enhance the production process, ensuring consistent quality and supply of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(Methoxymethyl)oxane-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and effects on cellular processes.

    Medicine: Research has explored its potential therapeutic applications, including its role in drug development for treating diseases such as cancer, cardiovascular disorders, and neurological conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)oxane-3-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. This can lead to changes in cellular function and behavior, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(Methoxymethyl)oxane-3-carboxylic acid, highlighting differences in ring size, substituents, and applications:

Compound Name CAS Number Molecular Formula Ring Size Substituents Key Properties/Applications Reference
3-(Methoxymethyl)oxane-3-carboxylic acid 1566654-21-4 C₇H₁₂O₄ 6-membered Methoxymethyl, -COOH Building block for drug synthesis; potential polymer precursor.
3-Methoxytetrahydrofuran-3-carboxylic acid 1204831-21-9 C₆H₁₀O₄ 5-membered Methoxy, -COOH Smaller ring strain; used in asymmetric synthesis.
3-(3-Methoxyphenyl)oxetane-3-carboxylic acid 1393583-52-2 C₁₁H₁₂O₄ 4-membered 3-Methoxyphenyl, -COOH Higher ring strain; aromatic substituent enhances UV activity for analytical applications.
3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid Not provided C₈H₁₀O₃ 6-membered Propargyl (-C≡CH), -COOH Alkyne group enables click chemistry; used in bioconjugation.
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid Not provided C₁₄H₈O₄ Fused aromatic Aromatic chromene, -COOH High melting point (~235°C); fluorescent properties for sensor development.

Structural and Functional Differences

Ring Size and Strain :

  • The 6-membered oxane ring in the target compound has low ring strain compared to 4-membered oxetane derivatives (e.g., 3-(3-Methoxyphenyl)oxetane-3-carboxylic acid), which exhibit higher strain and reactivity .
  • 5-membered tetrahydrofuran analogs (e.g., 3-Methoxytetrahydrofuran-3-carboxylic acid) balance moderate strain with synthetic versatility .

Substituent Effects :

  • Methoxymethyl Group : Enhances hydrophilicity and offers a site for ether cleavage or oxidation.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 3-methoxyphenyl in ) increase UV absorption, whereas aliphatic substituents (e.g., propargyl in ) enable click chemistry.

Synthetic Utility :

  • The target compound’s carboxylic acid group allows for amidation or esterification, common in drug intermediate synthesis (e.g., similar to 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives in ).
  • Propargyl-substituted analogs (e.g., ) are pivotal in bioconjugation due to their alkyne reactivity.

Physicochemical Properties

  • Polarity : The methoxymethyl group increases polarity compared to purely aliphatic analogs like 3-(prop-2-yn-1-yl)oxane-3-carboxylic acid.
  • Acidity : Predicted pKa for oxetane derivatives (~3.32 ) suggests stronger acidity than typical aliphatic carboxylic acids (pKa ~4.5–5), influenced by ring strain and electron-withdrawing effects.

Research Findings and Data Gaps

  • For example, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid is synthesized via Meldrum’s acid and aldehyde condensation .
  • Toxicity: No direct data are available, but structurally similar compounds (e.g., pyrrolidine carboxylic acids) require standard safety precautions (gloves, ventilation) .

Biological Activity

3-(Methoxymethyl)oxane-3-carboxylic acid is a chemical compound that has recently gained attention in scientific research due to its potential biological activity and applications in various fields, including medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

3-(Methoxymethyl)oxane-3-carboxylic acid features a unique structure characterized by an oxane ring with a methoxymethyl substituent and a carboxylic acid functional group. This specific arrangement influences its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC₈H₁₀O₃
Molecular Weight154.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that 3-(methoxymethyl)oxane-3-carboxylic acid possesses various biological activities. These include potential anti-inflammatory, antimicrobial, and anticancer properties.

The compound's mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This modulation can influence several cellular processes, including:

  • Inhibition of inflammatory pathways : The carboxylic acid group may interact with cyclooxygenase (COX) enzymes, potentially leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial effects : Preliminary studies suggest that the compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, contributing to its antimicrobial activity.
  • Anticancer potential : Research is ongoing to determine the compound's effects on cancer cell lines, with some evidence suggesting it may induce apoptosis or inhibit cell proliferation.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the effects of 3-(methoxymethyl)oxane-3-carboxylic acid on COX enzyme activity using RBL-1 cells. The compound demonstrated significant inhibition of both COX-1 and COX-2 pathways, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Effects : In vitro assays assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
  • Anticancer Activity : A preliminary investigation into the cytotoxic effects of 3-(methoxymethyl)oxane-3-carboxylic acid on cancer cell lines showed promising results, with a dose-dependent reduction in cell viability observed .

Comparative Analysis

To better understand the unique properties of 3-(methoxymethyl)oxane-3-carboxylic acid, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
3-(Methoxymethyl)oxane-2-carboxylic acidModerate anti-inflammatoryDifferent substitution pattern
3-(Methoxymethyl)oxane-4-carboxylic acidLimited antimicrobial effectsVarying reactivity due to position
3-(Methoxymethyl)oxane-5-carboxylic acidPotential anticancer propertiesDistinct steric hindrance

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.